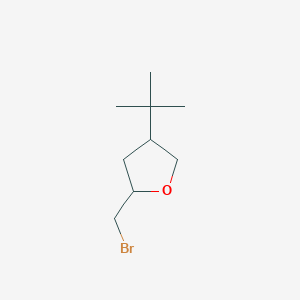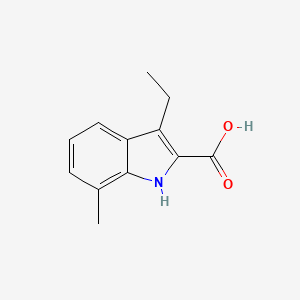![molecular formula C13H16BrN B13221055 8-(3-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13221055.png)
8-(3-Bromophenyl)-6-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Bromophenyl)-6-azaspiro[3.4]octane is a chemical compound that belongs to the class of spirocyclic compounds. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This compound features a bromophenyl group attached to a spirocyclic azaspirooctane core, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 8-(3-Bromophenyl)-6-azaspiro[3.4]octane can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzyl chloride with 6-azaspiro[3.4]octane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
8-(3-Bromophenyl)-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-(3-Bromophenyl)-6-azaspiro[3.4]octane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure can enhance the biological activity and selectivity of drug candidates.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a scaffold for developing new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and advanced materials for electronic applications.
Wirkmechanismus
The mechanism of action of 8-(3-Bromophenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in drug design, the compound may target specific receptors involved in disease pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
8-(3-Bromophenyl)-6-azaspiro[3.4]octane can be compared with other similar spirocyclic compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound features a similar spirocyclic structure but with different ring sizes and functional groups. It is also used in drug design and synthetic chemistry.
Spirocyclic Oxindoles: These compounds have a spirocyclic structure with an oxindole core. They are widely studied for their biological activity and potential therapeutic applications.
Spirocyclic Lactams: These compounds contain a spirocyclic lactam core and are used in the synthesis of various pharmaceuticals and materials.
The uniqueness of this compound lies in its specific combination of a bromophenyl group and an azaspirooctane core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H16BrN |
|---|---|
Molekulargewicht |
266.18 g/mol |
IUPAC-Name |
8-(3-bromophenyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C13H16BrN/c14-11-4-1-3-10(7-11)12-8-15-9-13(12)5-2-6-13/h1,3-4,7,12,15H,2,5-6,8-9H2 |
InChI-Schlüssel |
CGJBDUMEMUWXLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CNCC2C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


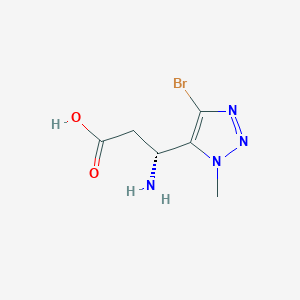
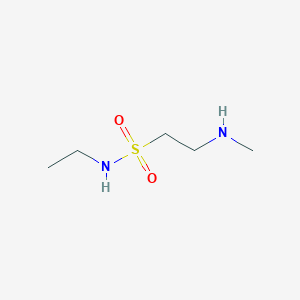

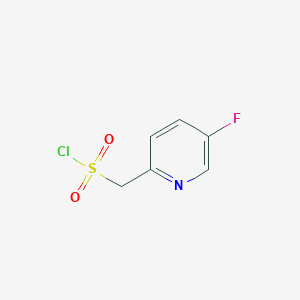

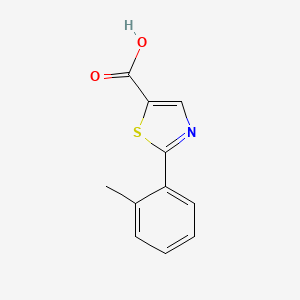
![[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B13221015.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B13221016.png)

![3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid](/img/structure/B13221036.png)
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13221040.png)
